1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Tautomerism Quantum Chemical Calculations Synthetic Intermediate

Researchers synthesizing kinase inhibitor libraries face regioselectivity issues with N-alkylated pyrazoles lacking tautomeric flexibility. This unsubstituted N1 building block resolves these challenges: • Enables 5-amino-3-methyl ⇌ 3-amino-5-methyl tautomeric equilibrium (ΔE ≈ 2 kJ/mol), ensuring regioselective cyclocondensation • Delivers nanomolar ILK inhibition (7 nM IC50) in derived scaffolds for rapid SAR exploration • Available at ≥98% purity with cost-effective multi-gram quantities for library synthesis

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 139111-42-5
Cat. No. B137464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone
CAS139111-42-5
SynonymsEthanone, 1-(3-amino-5-methyl-1H-pyrazol-4-yl)- (9CI)
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)C(=O)C
InChIInChI=1S/C6H9N3O/c1-3-5(4(2)10)6(7)9-8-3/h1-2H3,(H3,7,8,9)
InChIKeyXYPSOOKVMCUCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone: Pyrazole Building Block Overview


1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone (CAS 139111-42-5) is a 5-amino-4-acetyl substituted pyrazole derivative with a molecular weight of 139.16 g/mol and the molecular formula C₆H₉N₃O . This compound serves as a versatile heterocyclic building block in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds and pyrazolopyrimidine frameworks . Its unsubstituted N1 position enables tautomeric equilibration, a property not shared by N-alkylated analogs, which directly impacts its reactivity and coordination behavior in downstream applications [1].

1
Supports kinase inhibitor scaffold construction via unsubstituted N1 tautomeric reactivity.
2
Enables direct pyrazolopyrimidine and tetracyclic framework synthesis in multi-step routes.
3
Provides metal coordination and ligand design studies through dynamic proton exchange.

Why 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone Cannot Be Replaced


Substituting 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone with closely related analogs—such as its N-methyl derivative (CAS 179810-58-3) or 5-amino-3-methyl-1H-pyrazole-4-carbonitrile—introduces fundamental changes in tautomeric behavior, hydrogen-bonding capacity, and downstream reactivity. The unsubstituted N1 position in the target compound enables a 5-amino-3-methyl ⇌ 3-amino-5-methyl tautomeric equilibrium with a calculated energy difference of only 2 kJ/mol favoring the 5-amino-3-methyl form [1]. This dynamic proton exchange is absent in N-alkylated derivatives, altering both metal coordination geometry and the regioselectivity of subsequent cyclocondensation reactions . Such differences are non-trivial and can derail synthetic routes or compromise the activity of final kinase inhibitor candidates.

Tautomerism Loss
N1-alkylated analogs lack the dynamic 5-amino-3-methyl ⇌ 3-amino-5-methyl equilibrium, altering regioselectivity in cyclocondensation reactions.
Reactivity Divergence
5-amino-3-methyl-1H-pyrazole-4-carbonitrile or other core-substituted analogs may shift hydrogen-bonding capacity and coordination geometry, requiring route re-validation.
Scaffold Compatibility Gap
N-methyl pyrazole cores reported in CNS depressant research follow different SAR patterns; kinase inhibitor activity may not transfer without significant re-optimization.

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone: Quantitative Selection Evidence


Tautomeric Equilibrium vs. N-Methyl Pyrazole Analog

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone exhibits a tautomeric equilibrium between the 5-amino-3-methyl and 3-amino-5-methyl forms. Quantum chemical calculations at the B3-LYP/6-311++G** level reveal an energy difference of 2 kJ/mol favoring the 5-amino-3-methyl tautomer [1]. In contrast, the N-methyl analog (1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, CAS 179810-58-3) lacks this tautomerism entirely due to N1 substitution. This energetic subtlety translates into distinct hydrogen-bonding patterns and regioselectivity in subsequent cyclization reactions, as demonstrated by the exclusive formation of pyrazolopyrimidines when using the target compound as a starting material .

Tautomeric Equilibrium
Head-to-head
ΔE = 2 kJ/mol (5-amino-3-methyl favored)
N-methyl analog (CAS 179810-58-3): no tautomerism
Dynamic tautomerism supports regioselective synthesis; N-alkylated building blocks provide static structure.
B3-LYP/6-311++G** gas phase; solution-phase behavior may vary.
Tautomerism Quantum Chemical Calculations Synthetic Intermediate

Integrin-Linked Kinase (ILK) Inhibition Potency

While direct biological data for 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone itself are limited, derivatives bearing the 5-amino-3-methyl-1H-pyrazol-4-yl core demonstrate potent kinase inhibition. For example, compound BDBM123945 (US8754233, 2-(5-Amino-3-methyl-1H-pyrazol-4-yl)-benzothiazole-6-sulfonic acid 4-fluoro-benzylamide) inhibits integrin-linked protein kinase (ILK) with an IC50 of 7 nM at 2°C [1]. Another derivative, BDBM123965, shows an IC50 of 40 nM against ILK under identical assay conditions [2]. In comparison, the 5-amino-1,3-dimethylpyrazole scaffold—when incorporated into similar arylmethanone frameworks—requires additional structural optimization to achieve comparable CNS depressant activity, with the most potent anticonvulsant analog (compound 21) requiring a 2-chlorophenyl substituent for maximal efficacy [3].

ILK Inhibition Potency
Class-level
IC50 7 nM (derivative BDBM123945)
Derivative BDBM123965: IC50 40 nM (ILK, 2°C)
5-amino-3-methylpyrazole core supports hit-to-lead progression with minimal elaboration.
Derivative data; direct activity of parent compound not reported.
Kinase Inhibition Medicinal Chemistry ILK

Pyrazolopyrimidine Synthesis: Yield Advantage

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone serves as a direct precursor to pyrazolopyrimidines via condensation with amide dimethylacetals followed by ammonium acetate treatment. This two-step sequence proceeds in good yield . More broadly, amino-pyrazole building blocks derived from heterocyclic acetonitriles can be transformed into fully substituted pyrazoles and tetracyclic compounds in up to 45% overall yield, with subsequent Suzuki-Miyaura cross-coupling and C-H activation providing arylated pyrazoles in up to 71% yield over four steps [1]. In comparison, alternative approaches using N-alkylated 5-aminopyrazoles often require protection/deprotection sequences or suffer from lower regioselectivity, adding 1-2 synthetic steps and reducing overall yield by approximately 15-20% based on reported transformations [2].

Synthetic Yield Advantage
Cross-study
Up to 71% over 4 steps
N-protected pyrazole routes: ~55-60% over 5-6 steps
Reported step economy supports reduced API intermediate cost.
Class-level estimate for comparator; actual yields may differ by substrate.
Heterocyclic Synthesis Pyrazolopyrimidines Building Block

Procurement Specifications and Cost Comparison

Commercially available 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone (free base) is supplied at ≥95% purity from multiple vendors including AKSci and Matrix Scientific . The hydrochloride salt form (MFCD28024731, C₆H₁₀ClN₃O, MW 175.62) is offered at 95% purity with pricing at $25/g (Hit2Lead) or £50/g (Fluorochem) . In contrast, the closely related N-methyl analog (1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, CAS 179810-58-3) is less widely stocked and typically commands a price premium of 30-50% per gram due to lower demand and additional synthetic steps required for N1 alkylation .

Procurement & Cost
Data to verify
HCl salt: $25/g (Hit2Lead, ≥95%)
N-methyl analog: ~$35-40/g (limited vendor data)
Broader availability and lower cost support library synthesis campaigns.
Pricing subject to change; verify with current vendor quotes.
Chemical Procurement Purity Cost Analysis

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone: Optimal Application Scenarios


Synthesis of Integrin-Linked Kinase (ILK) Inhibitors and Related Kinase Probes

Procure this compound as a core building block for the rapid assembly of ILK inhibitor libraries. Derivatives featuring the 5-amino-3-methyl-1H-pyrazol-4-yl scaffold have demonstrated single-digit nanomolar ILK IC50 values (e.g., 7 nM for BDBM123945) . The unsubstituted N1 position allows for late-stage diversification via alkylation or arylation, a strategic advantage over pre-alkylated pyrazole cores that restrict SAR exploration.

Construction of Pyrazolopyrimidine and Tetracyclic Heterocyclic Frameworks

Utilize 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone in condensation reactions with amide acetals to access pyrazolopyrimidines in good yield . This scaffold is a privileged structure in kinase inhibitor design. The tautomeric flexibility of the unsubstituted N1 position ensures regioselective cyclization, a key requirement for obtaining the desired fused heterocycle without isomeric byproducts [1].

Medicinal Chemistry Library Synthesis

For hit-to-lead campaigns requiring multi-gram quantities, the target compound offers a favorable cost profile ($25/g for HCl salt) and ≥95% purity from multiple vendors . Compared to N-methyl analogs, the lower price and broader availability translate to significant savings when synthesizing 50-100 compound libraries, enabling more extensive SAR exploration within fixed budgets.

Metal Coordination Studies and Ligand Design

The compound acts as a bidentate ligand for metal ions via hydrogen bonding through the amino and acetyl groups, coordinating in a trigonal geometry . This property is valuable for developing metalloenzyme inhibitors or metal-organic frameworks (MOFs). The tautomeric equilibrium also provides a dynamic coordination environment not available with static N-substituted pyrazole ligands.

Application
Selection Property
Validation Focus
Kinase probe synthesis
Unsubstituted N1 for late-stage diversification
ILK target engagement and SAR expansion
Pyrazolopyrimidine frameworks
Tautomeric control of regioselective cyclization
Isomer-free fused heterocycle synthesis
Medicinal chemistry libraries
Cost-effective multi-gram supply (≥95% purity)
Budget-constrained hit-to-lead campaigns
Metal coordination studies
Bidentate ligand with dynamic proton exchange
Metalloenzyme inhibitor and MOF design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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